Lanatoside B

Descripción

Overview of Cardiac Glycosides as Research Probes

Cardiac glycosides are a class of naturally occurring steroid-like compounds, well-documented for their significant impact on cardiovascular physiology. medchemexpress.comfrontiersin.org These molecules are traditionally isolated from plant sources such as Digitalis lanata and Digitalis purpurea, commonly known as foxglove. medchemexpress.comdrugfuture.com The fundamental mechanism of action for cardiac glycosides involves the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradient across cell membranes. drugfuture.com This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels, thereby enhancing cardiac contractility.

Beyond their cardiotonic effects, cardiac glycosides have emerged as valuable tools in experimental biology. frontiersin.org Their specific interaction with the Na+/K+-ATPase allows researchers to probe the function of this essential enzyme and its role in various cellular processes. aginganddisease.org The diverse biological activities of cardiac glycosides, including the induction of apoptosis and cell cycle arrest, have made them subjects of intense investigation in cancer research, virology, and neurobiology. frontiersin.orgmdpi.comamegroups.org By studying the effects of these compounds on different cell types and in various experimental models, scientists can elucidate complex signaling pathways and identify potential new therapeutic targets. mdpi.com

Significance of Lanatoside (B1674450) B in Experimental Biology

Lanatoside B is a specific type of cardenolide, a subgroup of cardiac glycosides, isolated from the leaves of Digitalis lanata. medchemexpress.cominvivochem.com Its molecular structure consists of a steroid core, a five-membered lactone ring, and a sugar moiety. drugfuture.com In the realm of experimental biology, this compound is significant primarily due to its potent and specific inhibition of the Na+/K+-ATPase enzyme. chemicalbook.com This property makes it an invaluable chemical probe for investigating the physiological and pathological roles of this ion pump.

In academic research, this compound is frequently utilized to study cellular mechanisms that are dependent on Na+/K+-ATPase activity. A significant area of this research is in oncology, where this compound has been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines. For instance, studies have demonstrated its ability to trigger apoptosis in cholangiocarcinoma cells by increasing reactive oxygen species (ROS) and activating caspases. These findings highlight the potential of this compound as a tool to explore the signaling pathways that govern cancer cell survival and death. Furthermore, its effects are being explored in different cancer types, providing insights into tumor-specific vulnerabilities.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C49H76O20 | pharmacompass.com |

| Molecular Weight | 985.1 g/mol | pharmacompass.comnih.gov |

| CAS Number | 17575-21-2 | nih.gov |

| Appearance | Solid | invivochem.com |

| Melting Point | 245-248ºC | drugfuture.cominvivochem.com |

| Solubility | Soluble in methanol (B129727), ethanol, pyridine; sparingly soluble in chloroform; practically insoluble in water, ether, and petroleum ether. | drugfuture.comchemicalbook.com |

| XLogP3 | 0.5 | pharmacompass.comnih.gov |

| Hydrogen Bond Donor Count | 8 | invivochem.compharmacompass.com |

| Hydrogen Bond Acceptor Count | 20 | invivochem.compharmacompass.com |

| Rotatable Bond Count | 12 | invivochem.compharmacompass.com |

Detailed Research Findings on this compound in Cancer Cell Line Studies

| Cell Line | Cancer Type | Key Findings | Reference |

| HuCCT-1 | Cholangiocarcinoma | Induces apoptosis via increased ROS accumulation and caspase activation. | |

| Hep3B | Hepatocellular Carcinoma | Activates caspases and alters mitochondrial membrane potential. | |

| Breast Cancer Cells (MCF-7) | Breast Cancer | Shown to induce apoptosis. | |

| Colon Cancer Cells | Colon Cancer | Shown to induce apoptosis. | |

| Diffuse Large B-cell Lymphoma (DLBCL) | Lymphoma | Interacts with ZDHHC21, leading to decreased fatty acid synthase (FASN) expression and suppression of cell growth. |

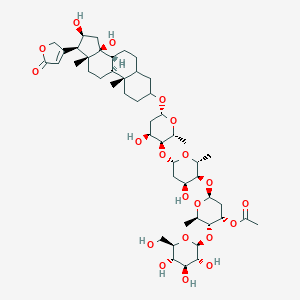

Structure

2D Structure

Propiedades

IUPAC Name |

[(2R,3R,4S,6S)-6-[(2R,3S,4S,6S)-6-[(2R,3S,4S,6R)-6-[[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-14,16-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-2-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H76O20/c1-21-43(67-37-16-31(53)44(22(2)62-37)68-38-17-33(64-24(4)51)45(23(3)63-38)69-46-42(58)41(57)40(56)34(19-50)66-46)30(52)15-36(61-21)65-27-9-11-47(5)26(14-27)7-8-29-28(47)10-12-48(6)39(25-13-35(55)60-20-25)32(54)18-49(29,48)59/h13,21-23,26-34,36-46,50,52-54,56-59H,7-12,14-20H2,1-6H3/t21-,22-,23-,26-,27+,28+,29-,30+,31+,32+,33+,34-,36+,37+,38+,39+,40-,41+,42-,43-,44-,45-,46+,47+,48-,49+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVAPNQFQPDAROQ-CAPSWCROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)O)O)C)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)O)O)C)C)O)O[C@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@H]8C[C@@H]([C@@H]([C@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)OC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H76O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

985.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17575-21-2 | |

| Record name | Lanatoside B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17575-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lanatoside B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017575212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanatoside B | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.753 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LANATOSIDE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3822U6I4Z0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis, Isolation, and Production for Research Purposes

Natural Sources and Phytochemical Context

Digitalis lanata as a Primary Origin for Research Material

The primary and most significant natural source of Lanatoside (B1674450) B for research purposes is the plant Digitalis lanata Ehrh., a member of the Plantaginaceae family. medchemexpress.commedchemexpress.com The leaves of this biennial herb are rich in a variety of cardiac glycosides, including Lanatoside B. medchemexpress.comminia.edu.eg The concentration and composition of these glycosides can be influenced by various factors such as the plant's developmental stage, growing conditions, and post-harvest handling. researchgate.net

For research applications, this compound is typically extracted from the dried and powdered leaves of D. lanata. researchgate.net The extraction process often involves the use of polar solvents, such as ethanol-water mixtures, to efficiently isolate the glycosides from the plant matrix. Further purification steps are necessary to separate this compound from other closely related compounds, such as Lanatoside A and Lanatoside C, which are also present in the plant. minia.edu.egslideshare.net High-performance liquid chromatography (HPLC) is a common analytical technique used for the quantification and purification of this compound from these extracts. researchgate.netresearchgate.net

Interactive Table: Major Cardiac Glycosides in Digitalis lanata

| Glycoside | Aglycone | Sugar Moiety Composition |

| Lanatoside A | Digitoxigenin (B1670572) | (Digitoxose)3-Glucose |

| This compound | Gitoxigenin (B107731) | (Digitoxose)3-Glucose |

| Lanatoside C | Digoxigenin | (Digitoxose)3-Glucose |

Interconversion within Cardiac Glycoside Series

The biosynthesis of cardiac glycosides in Digitalis lanata is not a linear process but rather a complex metabolic grid where intermediates can be converted into different end products. nih.gov The various lanatosides (A, B, and C) are closely related, differing only in the hydroxylation pattern of their steroidal aglycone core. This structural similarity allows for potential interconversions between the different series of glycosides within the plant. thieme-connect.comthieme-connect.com

Research using radiolabeled precursors has shown that the aglycones can be transformed into one another. thieme-connect.com For instance, it has been suggested that a direct enzymatic pathway leads from gitoxigenin to the formation of this compound-related glycosides. thieme-connect.com Furthermore, digitoxin (B75463), the deglycosylated form of a related glycoside, appears to play a central role, with rapid pathways leading from it to the various lanatoside glycosides. thieme-connect.comthieme-connect.com This interconnectedness highlights the dynamic nature of cardiac glycoside metabolism in D. lanata.

Elucidation of Biosynthetic Pathways in Plant Systems

Role of Precursors in Cardenolide Biogenesis

The biosynthesis of this compound, like all cardenolides, begins with fundamental precursors from the steroid biosynthesis pathway. nuph.edu.ua The initial steps involve the conversion of cholesterol or other phytosterols (B1254722) into pregnenolone (B344588). mpg.dempg.de Pregnenolone is a critical intermediate, often referred to as the "mother of all steroid hormones," and serves as the foundational C21 steroid from which the cardenolide skeleton is derived. mpg.de

Further downstream, progesterone (B1679170) is another key precursor. thieme-connect.commdpi.com Studies involving the administration of labeled progesterone to D. lanata leaves have confirmed its incorporation into the lanatoside glycosides. thieme-connect.com The conversion of these steroidal precursors into the specific cardenolide aglycone of this compound, gitoxigenin, involves a series of hydroxylation, reduction, and oxidation reactions.

Enzymatic Transformations in this compound Synthesis

The biosynthesis of the gitoxigenin aglycone and its subsequent glycosylation to form this compound is a multi-step process catalyzed by a series of specific enzymes. While the entire pathway has not been fully elucidated, several key enzymatic steps have been identified.

One of the initial and crucial enzymes is progesterone 5β-reductase , which is responsible for establishing the characteristic cis-fusion of the A and B rings of the steroid nucleus. nih.govnih.gov Following this, a 3β-hydroxysteroid dehydrogenase (3β-HSD) acts on the steroid intermediate. nih.govnih.gov

More recent research has identified enzymes from the cytochrome P450 superfamily as being critical for the hydroxylation steps. For example, CYP87A family enzymes have been shown to be involved in the initial side-chain cleavage of sterols to form pregnenolone. mpg.dempg.de Other key transformations, such as the 14β- and 21-hydroxylation of the steroid core, are catalyzed by 2-oxoglutarate-dependent dioxygenases (2OGDs). biorxiv.org

Once the aglycone gitoxigenin is formed, it undergoes glycosylation. This involves the sequential addition of three digitoxose (B191001) sugar units and one glucose unit, a process catalyzed by glycosyltransferases . mdpi.com The final step to yield this compound is the acetylation of the third digitoxose sugar, a reaction catalyzed by an acyltransferase . nih.gov

Interactive Table: Key Enzymes in this compound Biosynthesis

| Enzyme Class | Specific Enzyme (Example) | Role in Biosynthesis | Reference |

| Oxidoreductase | Progesterone 5β-reductase | Formation of the 5β-cardenolide skeleton | nih.govnih.gov |

| Oxidoreductase | 3β-hydroxysteroid dehydrogenase (3β-HSD) | Modification of the steroid nucleus | nih.govnih.gov |

| Cytochrome P450 | CYP87A family | Pregnenolone formation from sterols | mpg.dempg.de |

| Dioxygenase | 2-oxoglutarate-dependent dioxygenases (2OGDs) | 14β- and 21-hydroxylation of the steroid core | biorxiv.org |

| Transferase | Glycosyltransferases | Addition of sugar moieties to the aglycone | mdpi.com |

| Transferase | Acyltransferase | Acetylation of the digitoxose sugar | nih.gov |

Genetic and Metabolic Engineering Approaches for Research Scale Production

The low yield of specific cardenolides from plant sources and the complexity of their chemical synthesis have driven research into biotechnological production methods. mdpi.com Genetic and metabolic engineering of both the native producer, Digitalis, and microbial hosts offer promising avenues for research-scale production of this compound and other cardiac glycosides.

In Digitalis itself, genetic transformation has been explored to enhance the production of cardenolides. researchgate.net For instance, the expression of a gene encoding progesterone-5β-reductase from Arabidopsis thaliana in Digitalis purpurea led to increased levels of certain cardiac glycosides. mdpi.com Another approach involves the use of hairy root cultures, which can be genetically transformed and cultivated in bioreactors to produce secondary metabolites. mdpi.com

A significant area of research is the heterologous expression of the cardenolide biosynthetic pathway in microorganisms like Saccharomyces cerevisiae (baker's yeast). nih.govnih.gov Scientists have successfully engineered yeast strains to perform the initial steps of cardenolide biosynthesis by introducing genes from various organisms, including D. lanata. nih.govnih.gov These engineered microbes can convert simple precursors like pregnenolone into key cardenolide intermediates. nih.govnih.gov While the complete synthesis of complex glycosides like this compound in a microbial host remains a challenge, these advances represent a crucial step towards developing sustainable and scalable production platforms for research quantities of these valuable compounds. mpg.de

Experimental Extraction and Purification Methodologies

The isolation and purification of this compound for research purposes rely on a variety of advanced chromatographic techniques. These methods are essential for separating the compound from a complex mixture of structurally similar cardiac glycosides present in its natural source, Digitalis lanata, and for ensuring high purity of the final product.

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for both the analysis and purification of this compound. ijpsjournal.comijpsjournal.com Reversed-phase HPLC is particularly effective, utilizing columns such as C18, C8, or specialized columns like phenylsilyl bonded silica (B1680970) and ODS (octadecylsilane). ijpsjournal.combiocrick.comresearchgate.net The separation is typically achieved using a mobile phase consisting of a mixture of acetonitrile (B52724) and water, or methanol (B129727) and water. biocrick.comresearchgate.net For instance, a quantitative method for determining this compound in Digitalis lutea and Digitalis ambigua has been described using an ODS column with a methanol:water (2:1, v/v) mobile phase for D. lutea and a phenylsilyl bonded silica column with acetonitrile:water (5:8, v/v) for D. ambigua. biocrick.comtandfonline.com Detection is commonly performed using ultraviolet (UV) absorption at approximately 220 nm. ijpsjournal.combiocrick.com The precise mobile phase composition is critical, as minor adjustments can resolve co-eluting isomers. For example, an acetonitrile-water ratio of 96:4 has been suggested to effectively separate this compound from its analogs.

Ultra-Performance Liquid Chromatography (UPLC) , an evolution of HPLC, offers faster analysis times and improved resolution due to the use of smaller particle size columns (≤ 2 µm). ijsrtjournal.com This technique is scalable and can be adapted for preparative separation to isolate impurities, making it highly suitable for obtaining pure this compound for research. sielc.comsielc.com UPLC systems, designed with low system and dwell volumes, maximize the performance of these small particle technologies. ijsrtjournal.com

Column Chromatography is a fundamental technique used for the initial purification of this compound from crude extracts. Silica gel is a common stationary phase for the fractionation of cardiac glycosides. researchgate.netnih.gov Furthermore, non-polar polymeric resins, such as Diaion® HP 20, have been employed for the isolation of cardiac glycosides. In such systems, this compound can be eluted using a methanol gradient (e.g., 30–60% in water). Following initial extraction, often with an ethanol-chloroform mixture, the extract can be passed through Sep-Pak cartridges, which may be bonded with silica or ODS, to remove various plant impurities before further chromatographic steps.

Thin-Layer Chromatography (TLC) serves as a rapid, low-cost method for the qualitative analysis and monitoring of the purification process. uni.eduresearchgate.net It is used to identify the presence of this compound in various fractions and to check the purity of the isolated compound. scribd.comtandfonline.com For cardiac glycosides, silica gel plates are typically used, and spots can be visualized using specific reagents like meta-dinitrobenzene with sodium hydroxide. uni.edutandfonline.com

Centrifugal Partition Chromatography (CPC) , a form of liquid-liquid chromatography, presents a powerful alternative for the purification of natural products like this compound. stoprocess.comrotachrom.com CPC avoids the use of solid stationary phases, instead partitioning compounds between two immiscible liquid phases. stoprocess.comannualreviews.org This technique is particularly advantageous for separating components in crude extracts and can be scaled for preparative purposes, offering high throughput and recovery rates. rotachrom.com It has been successfully applied to the isolation of other cardiac glycosides, such as digoxin (B3395198), from their natural sources. stoprocess.comrotachrom.com

The following tables summarize typical parameters used in the chromatographic separation of this compound and related compounds.

Table 1: High-Performance Liquid Chromatography (HPLC) Parameters for Lanatoside Analysis

| Parameter | Description | Source(s) |

|---|---|---|

| Column Types | ODS, Phenylsilyl bonded silica, C18, C8, Newcrom R1 | ijpsjournal.combiocrick.comresearchgate.netsielc.com |

| Mobile Phase | Acetonitrile/water mixtures (e.g., 5:8, 96:4), Methanol/water mixtures (e.g., 2:1) | biocrick.comtandfonline.com |

| Flow Rate | Typically 0.8 to 1.5 mL/min | ijpsjournal.com |

| Detection | UV absorption at 220-230 nm | ijpsjournal.combiocrick.com |

| Application | Quantitative analysis, purity assessment, preparative isolation | biocrick.comsielc.com |

Table 2: Column Chromatography Parameters for Cardiac Glycoside Purification

| Parameter | Description | Source(s) |

|---|---|---|

| Stationary Phase | Silica gel, Non-polar polymeric resins (e.g., Diaion® HP 20), ODS-bonded Sep-Pak cartridges | nih.gov |

| Eluents/Mobile Phase | Chloroform-methanol, Ethyl acetate-methanol, Methanol/water gradient (e.g., 30-60%) | researchgate.net |

| Application | Initial purification from crude extracts, Fractionation | nih.gov |

Molecular Mechanisms of Action in Experimental Systems

Interaction with Na+/K+-ATPase as a Primary Molecular Target

The foundational mechanism of Lanatoside (B1674450) B's action is its direct interaction with the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients.

Modulation of Ion Homeostasis in In Vitro Models

Lanatoside B inhibits the Na+/K+-ATPase pump, which is responsible for actively transporting sodium (Na+) ions out of the cell and potassium (K+) ions into the cell. mdpi.com This inhibition disrupts the normal ion balance across the cell membrane. mdpi.com The binding of cardiac glycosides like this compound to the α-subunit of the Na+/K+-ATPase blocks the enzyme's pumping function. nih.govnih.gov This leads to an accumulation of intracellular Na+. mdpi.com The disruption of ion homeostasis is a key initial event in the cellular response to this compound and is observed in various in vitro systems. mdpi.com For this disruption to occur in vitro, relatively high concentrations of cardiac glycosides, typically in the tens to hundreds of nanomolar range, are often required. mdpi.com

Impact on Intracellular Ion Concentrations and Signaling

The inhibition of the Na+/K+-ATPase by this compound leads to a significant increase in the intracellular sodium concentration. nih.gov This elevated intracellular sodium, in turn, alters the function of the sodium-calcium (Na+/Ca2+) exchanger, causing an increase in intracellular calcium levels. This rise in intracellular calcium is a critical downstream consequence of Na+/K+-ATPase inhibition and plays a pivotal role in the subsequent cellular signaling events. nih.gov Furthermore, the disruption of the Na+/K+-ATPase function can also lead to a depletion of intracellular potassium, which is recognized as a characteristic of apoptosis. mdpi.com These alterations in intracellular ion concentrations are fundamental to the molecular mechanisms of this compound, triggering various signaling pathways. nih.govmdpi.com

Regulation of Cellular Signaling Pathways

Beyond its direct impact on ion homeostasis, this compound is known to modulate a variety of intracellular signaling pathways, contributing to its diverse biological effects observed in research settings.

Activation of Receptor-Mediated Signaling Cascades

The Na+/K+-ATPase, beyond its role as an ion pump, can also function as a signal transducer. nih.govmdpi.com The binding of cardiac glycosides can initiate signaling cascades, often independent of changes in intracellular ion concentrations. mdpi.comnih.gov This interaction can activate several downstream pathways that are crucial in regulating cellular processes. mdpi.comresearchgate.net

STAT3 Signaling Pathway Modulation in Research Contexts

In various research models, Lanatoside C, a closely related cardiac glycoside, has been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. bohrium.comselleck.co.jp STAT3 is a key transcription factor involved in cell proliferation, survival, and differentiation. nih.gov Studies have demonstrated that Lanatoside C can suppress the phosphorylation and activation of STAT3. researchgate.net This modulation of the STAT3 pathway is a significant aspect of the anti-proliferative effects of cardiac glycosides observed in cancer cell lines. bohrium.comresearchgate.net For instance, in cholangiocarcinoma cells, Lanatoside C has been found to decelerate proliferation and induce apoptosis through the inhibition of STAT3. researchgate.net

MAPK Signaling Pathway Investigations

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical cascade affected by cardiac glycosides. mdpi.comnih.gov Research on Lanatoside C has revealed its ability to attenuate the MAPK pathway. bohrium.comnih.gov The MAPK pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. mdpi.com In some cancer cell lines, the activation of the MAPK pathway can lead to a G2/M phase cell cycle arrest. nih.gov Investigations have shown that Lanatoside C can block the MAPK signaling pathway, contributing to its anti-cancer activity. bohrium.comnih.gov

NF-κB Pathway Regulation

Induction of Oxidative Stress Responses

This compound has been observed to induce oxidative stress in experimental models. This is characterized by an increase in reactive oxygen species (ROS) within cells. nih.gov The accumulation of ROS can lead to cellular damage and, ultimately, cell death. mdpi.com The generation of ROS appears to be a crucial upstream event in the apoptotic cascade initiated by some cardiac glycosides. nih.gov For instance, in cholangiocarcinoma cells, Lanatoside C-induced ROS production was found to be a key regulator of apoptosis. nih.gov This increase in intracellular ROS can disrupt cellular homeostasis and trigger downstream apoptotic pathways. nih.gov

Mitochondrial Membrane Potential Alterations

Changes in the mitochondrial membrane potential (MMP) are a key indicator of mitochondrial dysfunction and a critical step in the intrinsic pathway of apoptosis. oncotarget.comresearchgate.net Research has demonstrated that this compound can induce alterations in the MMP. Specifically, treatment with related cardiac glycosides like Lanatoside C has been shown to cause a significant decrease in MMP. oncotarget.comresearchgate.net This depolarization of the mitochondrial membrane is often linked to the induction of apoptosis. oncotarget.com Studies have shown that the loss of MMP can be a consequence of increased intracellular ROS, which damages the mitochondrial membrane. nih.gov This disruption of mitochondrial function, characterized by a drop in MMP, is a pivotal event in the apoptotic process triggered by these compounds. nih.govnih.gov

Biological Activities and Their Mechanistic Basis in Pre Clinical Research Models

Investigating Cellular Processes in In Vitro Models

In vitro studies using cell lines are fundamental to understanding a compound's biological activity at a cellular level. researchgate.net Research on Lanatoside (B1674450) B has primarily focused on its cytotoxic effects.

The ability of Lanatoside B to inhibit the proliferation of cancer cells has been evaluated as part of a broader screening of cardiac glycosides isolated from Digitalis lanata. In one study, the cytotoxic activities of fifteen related compounds were assessed against three human cancer cell lines: A549 (non-small cell lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The study also evaluated cytotoxicity against the non-cancerous human bronchial epithelial cell line, BEAS-2B, to gauge selectivity. rsc.org

The findings indicated that this compound, along with the other tested glycosides, demonstrated potent cytotoxic activities against the cancer cell lines, with inhibitory concentrations (IC₅₀) in the nanomolar range. Generally, the compounds were more active against A549 and HeLa cells compared to MCF-7 cells. Most of the isolated compounds, including this compound, showed a degree of selectivity, with IC₅₀ values on the normal BEAS-2B cell line being two to eight-fold higher than those for the cancer cell lines. rsc.org

The specific IC₅₀ values for this compound are detailed in the table below.

Table 1: Cytotoxic Activity (IC₅₀) of this compound Against Human Cell Lines

| Cell Line | Cell Type | IC₅₀ (μM) |

|---|---|---|

| A549 | Non-Small Cell Lung Cancer | 0.28 ± 0.05 |

| HeLa | Cervical Cancer | 0.35 ± 0.04 |

| MCF-7 | Breast Cancer | 0.81 ± 0.03 |

| BEAS-2B | Normal Bronchial Epithelium | >1 |

Data sourced from Yang et al., 2022. rsc.org

While the induction of programmed cell death, such as apoptosis, is a common anticancer mechanism for cardiac glycosides, specific preclinical studies detailing the apoptotic or ferroptotic pathways initiated by this compound are not available in the current scientific literature. rsc.orgnih.gov Research on related compounds like Lanatoside C has shown that they can induce apoptosis through mechanisms involving the activation of caspases, modulation of mitochondrial membrane potential, and regulation of pro- and anti-apoptotic proteins like Bax and Bcl-2. nih.gov However, dedicated studies to confirm these mechanisms for this compound have not been published.

Analysis of the cell cycle is crucial for understanding how a compound inhibits cell proliferation. Many anticancer agents function by causing cell cycle arrest at specific phases, such as G2/M. oncotarget.com For instance, studies on Lanatoside C have demonstrated its ability to induce G2/M phase arrest in various cancer cell lines. nih.govmdpi.com However, specific experimental data from preclinical research investigating the effects of this compound on cell cycle progression is currently unavailable.

The inhibition of cancer cell migration and invasion is a key target in preventing metastasis. nih.gov Although other cardiac glycosides, including Lanatoside C, have been shown to suppress the migration and invasion potential of cancer cells in preclinical models, there is a lack of published research specifically investigating these effects for this compound. nih.gov

Cardiac glycosides are known to possess immunomodulatory properties, which contribute to their therapeutic potential in cancer and inflammatory diseases. mdpi.comnih.gov These effects can include the modulation of cytokine production and the activity of various immune cells. mdpi.comresearchgate.net Despite the known immunomodulatory potential of this class of compounds, specific data from cell-based assays detailing the immunomodulatory effects of this compound is not present in the available literature.

Cellular Migration and Invasion Studies in Research

Exploration of Biological Effects in Animal Models

Preclinical animal models are essential for evaluating the in vivo efficacy and biological effects of a potential therapeutic agent. juniperpublishers.comjuniperpublishers.com While in vivo studies have been conducted for other cardiac glycosides like Lanatoside C and Digoxin (B3395198) in various disease models including cancer and atherosclerosis, published preclinical studies using animal models to investigate the biological effects of this compound are currently absent from the scientific literature. nih.govjuniperpublishers.comaginganddisease.org

Studies on Organ-Level Physiological Responses in Research Animals

A thorough search of scientific databases and research publications did not yield any specific studies detailing the organ-level physiological responses to this compound in research animals. Investigations into the physiological effects of cardiac glycosides in animal models have predominantly centered on other compounds within the same class, such as digoxin or the closely related Lanatoside C. Consequently, there is no specific data to report on the effects of this compound on organ systems in this context.

Investigations in Disease-Specific Animal Models

There is no available scientific literature detailing studies on the modulation of tumor growth by this compound in xenograft models. While the anti-cancer properties of cardiac glycosides are an active area of research, these in vivo studies have focused on other molecules like Lanatoside C, which has been evaluated in various cancer cell line xenografts. No equivalent data was found for this compound.

No published research was identified that investigates the effects of this compound in animal model systems of atherosclerosis. Studies exploring the link between cardiac glycosides and atherosclerosis have been conducted, but they have utilized Lanatoside C to examine effects on plaque formation and related cellular mechanisms in murine models. There are no corresponding studies for this compound from which to draw information.

A comprehensive literature search found no evidence of studies conducted to evaluate the potential neuroprotective effects of this compound in any experimental animal models. The neuro-modulatory potential of some cardiac glycosides is an emerging field, but research into specific compounds in animal models of neurological conditions has not included this compound.

There is a lack of specific research on the effects of this compound on inflammatory responses in animal models. While the anti-inflammatory and immunomodulatory properties of cardiac glycosides are of scientific interest, in vivo studies in animal models of inflammation have investigated compounds such as Lanatoside C, with no specific data available for this compound.

Structure Activity Relationship Sar Studies

Impact of Glycosidic Moiety Variations on Biological Activity

The sugar portion of cardiac glycosides, while not directly responsible for their primary cardiotonic activity, significantly influences their pharmacokinetic and pharmacodynamic properties. mdpi.com Variations in the number, type, and stereochemistry of the sugar units attached to the C-3 position of the aglycone can affect solubility, absorption, and binding affinity to the Na+/K+-ATPase. mdpi.comwikipedia.org

Research has shown that the presence of a sugar moiety generally enhances the biological activity compared to the aglycone alone. nih.govresearchgate.netrsc.org For instance, studies on various cardiac glycosides have demonstrated that compounds with saccharide units exhibit greater antiproliferative activity against cancer cell lines than their aglycone counterparts. nih.govresearchgate.netrsc.org This suggests that the glycone portion is beneficial for activity. The sugar can increase the water solubility of the molecule, which may influence its uptake and distribution in the body. nih.gov

Specific modifications to the sugar chain have been shown to alter biological potency. For example, the addition of a sugar unit to a genin can increase biological activity several-fold. core.ac.uk Further modifications, such as acetylation of the sugar, can also modulate potency, though the effects can vary depending on the specific compound. core.ac.uk In the case of Lanatoside (B1674450) C, a closely related compound to Lanatoside B, the acetyl-glucose moiety is thought to enhance solubility and target engagement. Enzymatic and chemical methods are often employed to synthesize analogs with modified sugar chains to study these relationships. tandfonline.comresearchgate.net

The following table summarizes the impact of glycosidic variations on the activity of some cardiac glycosides.

| Compound/Variation | Observation | Reference(s) |

| Glycosides vs. Aglycones | Glycosides generally show greater antiproliferative activity than the corresponding aglycone. | nih.govresearchgate.netrsc.org |

| Addition of Sugar Unit | Can lead to a significant increase in biological potency. | core.ac.uk |

| Acetylation of Sugar | Can influence biological activity, with effects varying between compounds. | core.ac.uk |

| Lanatoside C (acetyl-glucose) | The acetyl-glucose moiety is suggested to improve solubility and target engagement. |

Influence of Aglycone Structure on Target Engagement

The aglycone, or steroid nucleus, is the core component responsible for the primary biological activity of cardiac glycosides through its interaction with the Na+/K+-ATPase. mdpi.com The specific three-dimensional "U" shape of the steroid core, resulting from the fusion of its rings, is considered critical for optimal binding to the enzyme's receptor site. pharmacyfreak.comuconn.edu

Subtle changes to the aglycone structure can significantly impact biological activity. nih.govresearchgate.net Modifications to the steroid core have been shown to have a greater impact on potency than changes to the lactone ring or the sugar moiety. nih.govacs.org For example, the number and position of hydroxyl groups on the steroid nucleus can affect the molecule's polarity and, consequently, its absorption and binding characteristics. pharmacyfreak.com

The binding affinity of cardiac glycosides to the Na+/K+-ATPase is directly influenced by the aglycone's structure. pharmacyfreak.comnih.gov While aglycones themselves can inhibit the enzyme, their binding affinity is often weaker than that of the corresponding glycoside. nih.govscholaris.ca This indicates that while the aglycone provides the essential pharmacophore, the sugar moiety contributes to a more stable interaction with the target. scholaris.ca The orientation of the aglycone within the binding site is crucial for effective inhibition of ion transport. nih.govacs.org

The table below highlights the influence of aglycone structure on the activity of cardiac glycosides.

| Aglycone Feature | Influence on Activity | Reference(s) |

| "U" Shaped Steroid Core | Considered essential for optimal binding to Na+/K+-ATPase. | pharmacyfreak.comuconn.edu |

| Modifications to Steroid Core | Have a more significant impact on potency than lactone or sugar modifications. | nih.govacs.org |

| Hydroxyl Groups | The number and position of hydroxyl groups affect polarity and binding. | pharmacyfreak.com |

| Aglycone vs. Glycoside Binding | Aglycones typically have a lower binding affinity than the full glycoside. | nih.govscholaris.ca |

Rational Design Principles for Research Analogs

Rational drug design involves the systematic, structure-based creation of new molecules with improved therapeutic properties. nih.gov For cardiac glycosides like this compound, the goal is to design analogs with enhanced efficacy, selectivity, and reduced toxicity. gardp.org This process relies on a deep understanding of the SAR of this class of compounds. gardp.orgoncodesign-services.com

The design of research analogs of this compound can be approached by modifying either the glycosidic moiety or the aglycone. Given that the sugar portion offers many opportunities for structural changes, glycosylation of the aglycone is a key strategy. researchgate.net Synthetic and enzymatic methods can be used to create a variety of glycosylated analogs with different sugar units. researchgate.net These modifications can fine-tune the molecule's properties, potentially leading to better selectivity and efficacy. researchgate.net

Another approach is the targeted modification of the aglycone itself. By understanding how different functional groups on the steroid nucleus interact with the Na+/K+-ATPase binding site, medicinal chemists can design analogs with improved binding affinity and inhibitory potency. nih.gov Computational methods, such as molecular modeling, can aid in predicting how structural changes will affect target engagement. preprints.org The synthesis of analogs with altered steroid cores allows for the exploration of the structural requirements for potent activity. nih.govacs.org

Key principles for the rational design of this compound analogs include:

Systematic Variation: Creating a series of compounds with targeted structural changes to probe the SAR. oncodesign-services.com

Bioisosteric Replacement: Substituting parts of the molecule with other groups that have similar physical or chemical properties to improve potency or reduce toxicity.

Computational Modeling: Using computer-aided drug design to predict the binding of analogs to the target protein and guide synthetic efforts. preprints.org

Synthetic Feasibility: Focusing on modifications that are achievable through practical chemical or enzymatic synthesis. researchgate.netacs.org

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Quantitative and Qualitative Analysis in Research Samples

Chromatographic methods are central to the separation and quantification of Lanatoside (B1674450) B from complex mixtures, such as plant extracts. These techniques are highly efficient and reliable for the analysis of cardiac glycosides. daneshyari.com

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Lanatoside B. researchgate.net It offers high efficiency and reliability for the determination of this and other related secondary metabolites. daneshyari.com Reversed-phase columns are commonly utilized in these methods. daneshyari.com

HPLC coupled with Ultraviolet (UV) detection is a widely used method for the quantitative analysis of this compound. The development of a robust HPLC-UV method involves optimizing several parameters to achieve accurate and reproducible results.

A common approach involves the use of a reversed-phase column, such as a C18 or an octylsilyl bonded silica (B1680970) column. daneshyari.comresearchgate.net The mobile phase composition is critical for achieving good separation. For instance, a gradient elution with water and acetonitrile (B52724) is often employed. daneshyari.comfrontiersin.org Isocratic elution with various mixtures of acetonitrile, methanol (B129727), and water has also been reported. researchgate.net The UV detector is typically set at 220 nm for monitoring the effluent, as cardiac glycosides absorb at this wavelength. daneshyari.comresearchgate.net

Method validation is a critical step to ensure the reliability of the analytical data. researchgate.net This includes assessing linearity, precision, accuracy, and recovery. nih.gov For example, a developed HPLC-UV method for similar compounds showed a high coefficient of determination (r²) greater than 0.99, with intraday and interday precision (RSD) less than 15.0%. nih.gov

A summary of typical HPLC-UV conditions for Lanatoside analysis is presented below:

| Parameter | Condition | Source |

| Column | Symmetry C18 (75 mm × 4.6 mm I.D., 3.5 µm), Octylsilyl bonded silica | daneshyari.comresearchgate.net |

| Mobile Phase | Gradient of water and acetonitrile; Acetonitrile:water (96:4) | daneshyari.comresearchgate.net |

| Flow Rate | 1.0 mL/min | daneshyari.com |

| Detection | UV at 220 nm | daneshyari.comresearchgate.net |

| Column Temperature | 20 °C | daneshyari.com |

Effective sample preparation is crucial to remove interfering substances and ensure the accuracy of HPLC analysis. ufl.edu For plant-derived samples containing this compound, the process typically begins with extraction from the dried and powdered plant material. frontiersin.org

A common extraction method involves maceration or sonication with a solvent mixture, such as 70% (v/v) aqueous methanol or an ethanol-water mixture. daneshyari.com Sonication for about an hour at room temperature is a frequently used technique. frontiersin.org Following extraction, the crude extract is often subjected to a clean-up step to remove pigments and other interfering compounds. daneshyari.com

Solid-Phase Extraction (SPE) is a widely used clean-up technique. drawellanalytical.com Reversed-phase SPE cartridges, such as Sep-Pak C18, are effective for this purpose. daneshyari.comresearchgate.net The process involves conditioning the cartridge, loading the sample, washing away impurities, and finally eluting the analytes of interest. nih.gov After extraction and clean-up, the sample is typically filtered through a 0.22 μm filter before injection into the HPLC system to remove any particulate matter. ufl.edunih.gov

Development of HPLC-UV Methods for Research Sample Analysis

Mass Spectrometry Applications in Mechanistic Studies

Mass spectrometry (MS) is a powerful tool for identifying molecules, detecting impurities, and analyzing the structure of compounds like this compound. bitesizebio.com When coupled with liquid chromatography (LC-MS), it becomes an even more potent technique for analyzing complex mixtures and elucidating fragmentation patterns, which is vital for structural confirmation. researchgate.netcurrenta.de

In mechanistic studies, MS can help in understanding the biochemical pathways and molecular interactions of this compound. bitesizebio.com High-resolution mass spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments. frontiersin.orgcurrenta.de Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of selected ions to provide detailed structural information. currenta.de This is particularly useful for differentiating between isomers, such as this compound and Lanatoside C, which differ only in the position of a hydroxyl group.

The fragmentation patterns observed in the mass spectrum provide a "fingerprint" of the molecule. For cardiac glycosides, characteristic losses of sugar moieties and water molecules from the aglycone core are typically observed, aiding in their identification. frontiersin.orgresearchgate.net

Spectroscopic Approaches for Structural Elucidation in Research

Spectroscopic techniques are fundamental for determining the precise chemical structure of this compound. egyankosh.ac.in These methods provide detailed information about the molecule's functional groups and the connectivity of its atoms. numberanalytics.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. numberanalytics.com The IR spectrum of this compound would show characteristic absorption bands for hydroxyl (-OH) groups, the ester carbonyl (C=O) of the acetate (B1210297) group, and the unsaturated lactone ring, which is a hallmark of cardenolides. egyankosh.ac.inamu.edu.az

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for complete structural elucidation. iosrjournals.org Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between different protons and carbons, ultimately allowing for the complete assignment of the complex structure of this compound. rsc.orgresearchgate.net For instance, HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) and NMR spectroscopic methods have been instrumental in elucidating the structures of new cardiac glycosides isolated from Digitalis lanata. rsc.orgrsc.org

A summary of spectroscopic data used for the structural elucidation of related cardiac glycosides is presented below:

| Technique | Information Provided | Source |

| IR Spectroscopy | Identification of functional groups (e.g., -OH, C=O) | egyankosh.ac.innumberanalytics.com |

| ¹H NMR | Information on the proton environment and connectivity | iosrjournals.org |

| ¹³C NMR | Information on the carbon skeleton | iosrjournals.org |

| 2D NMR (COSY, HMQC, HMBC) | Detailed connectivity between atoms for full structure determination | rsc.orgresearchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement for molecular formula determination | frontiersin.orgcurrenta.de |

Synthetic and Semi Synthetic Research Endeavors

Development of Novel Synthetic Routes for Research Analogs

The total synthesis of complex natural products like Lanatoside (B1674450) B is a formidable challenge. Research in this area often focuses on creating analogs by modifying the aglycone, gitoxigenin (B107731), or by attaching different sugar moieties. These synthetic and semi-synthetic approaches allow for the creation of novel compounds that can be used to probe biological systems and potentially lead to new therapeutic agents.

One of the key challenges in synthesizing analogs of Lanatoside B and other cardiac glycosides is the stereocontrolled formation of the glycosidic bonds, particularly with 2-deoxy sugars which are characteristic of this class of compounds. The absence of a directing group at the C2 position of the sugar makes it difficult to control the anomeric stereochemistry. acs.org To overcome this, researchers have developed de novo approaches to sugar synthesis, allowing for the creation of unnatural carbohydrate portions for attachment to the aglycone. researchgate.net

A significant advancement in the synthesis of cardiac glycoside analogs has been the use of palladium-catalyzed glycosylation. acs.org This method has been successfully applied to the synthesis of digitoxin (B75463) analogs, demonstrating a powerful strategy for stereoselectively creating the challenging β-2-deoxy-glycosidic linkages from a glycal donor and the aglycone. acs.org This approach offers a pathway to generate a library of analogs with diverse sugar functionalities.

Furthermore, chemoenzymatic strategies are being explored to create cardiac glycoside analogs. These methods combine the efficiency of biological catalysts with the versatility of chemical synthesis. For instance, biocatalysis can be employed for specific hydroxylations of the steroid core, a step that is often difficult to achieve with high selectivity using purely chemical methods. nju.edu.cn Subsequently, chemical methods can be used to construct the lactone ring and attach various sugar units. nju.edu.cn Researchers have also utilized glycosidase-catalyzed reactions for the synthesis of deoxy oligosaccharide analogs, which could be applied to the sugar chain of this compound. tandfonline.com

Semi-synthetic approaches often start with naturally abundant cardiac glycosides, such as Lanatoside C, and use chemical or enzymatic methods to modify them. For example, regioselective acylation of Lanatoside C has been achieved using organocatalysis, allowing for the specific modification of one of the eight free hydroxyl groups. acs.org This demonstrates the potential to selectively derivatize this compound as well.

| Synthetic Strategy | Key Features | Application to this compound Analogs |

| De Novo Oligosaccharide Synthesis | Creation of unnatural sugars from simple starting materials. researchgate.net | Allows for the synthesis of this compound analogs with novel sugar chains to probe SAR. |

| Palladium-Catalyzed Glycosylation | Stereoselective formation of β-2-deoxy-glycosidic bonds. acs.org | Enables the attachment of various sugar moieties to gitoxigenin to create a diverse range of analogs. |

| Chemoenzymatic Synthesis | Combines biocatalysis for specific reactions (e.g., hydroxylation) with chemical synthesis. nju.edu.cn | Offers an efficient route to synthesize the gitoxigenin core with desired modifications. |

| Enzymatic Transglycosylation | Use of enzymes like glycosidases to form glycosidic bonds. tandfonline.com | Can be used to create analogs with different sugar chain lengths or compositions. |

| Semi-synthesis from Related Glycosides | Chemical or enzymatic modification of abundant, related natural products. acs.org | Provides a more direct route to specific analogs by modifying existing structures. |

Chemical Modifications and Derivatization for SAR Studies

Structure-Activity Relationship (SAR) studies are crucial for understanding which parts of the this compound molecule are responsible for its biological effects. These studies involve systematically modifying the chemical structure and evaluating the impact on a specific biological activity, such as inhibition of the Na+/K+-ATPase enzyme or cytotoxicity against cancer cells.

Research has shown that both the steroidal aglycone (gitoxigenin) and the sugar moiety play critical roles in the activity of cardiac glycosides. nih.gov Modifications to either part of the molecule can significantly alter its potency and selectivity.

Modifications of the Aglycone (Gitoxigenin):

The gitoxigenin core of this compound has been a target for chemical modification to probe its interaction with Na+/K+-ATPase. Studies on gitoxigenin derivatives have revealed the importance of the C16 hydroxyl group. Esterification of this group has been shown to have a profound impact on inhibitory activity. For instance, creating a 16β-formate or a 16β-acetate derivative of gitoxigenin can increase its Na+/K+-ATPase inhibitory activity by up to 30-fold and 9-12 times, respectively. nih.gov In contrast, introducing a larger 16β-methoxycarbonate group leads to a decrease in activity. nih.gov These findings suggest the presence of a specific binding pocket on the Na+/K+-ATPase that can accommodate certain ester groups at the C16 position. nih.gov

Modifications of the Sugar Moiety:

The trisaccharide chain of this compound is also a key determinant of its biological activity. SAR studies on related cardiac glycosides like digitoxin have demonstrated that the nature of the sugar, the length of the sugar chain, and the stereochemistry are all important factors. nih.govacs.org

Sugar Type and Stereochemistry: The cytotoxicity of cardiac glycosides against cancer cell lines is highly dependent on the specific sugar attached. Studies have shown that analogs with L-sugars can be more potent than those with D-sugars. nih.gov For example, α-L-rhamnosyl and α-L-amicetosyl analogs of digitoxigenin (B1670572) displayed enhanced cytotoxicity compared to their α-D-sugar counterparts. nih.gov

Sugar Chain Length: The length of the oligosaccharide chain also influences activity. For some cardiac glycoside analogs, a decrease in cytotoxicity is observed as the sugar chain length increases from a monosaccharide to a trisaccharide. nih.govacs.org

Specific Substitutions: The C5'-substituent on the sugar ring has been identified as a key modulator of activity. For instance, a C5'-methyl group on rhamnosyl and amicetosyl digitoxigenin analogs was found to be important for inducing apoptosis in cancer cells. nih.gov

Biotransformation using microorganisms is another tool used to generate derivatives for SAR studies. Incubation of gitoxigenin with the endophytic fungus Alternaria eureka has produced several new cardenolide analogs with modifications such as epimerization at C-3, which was found to reduce cytotoxicity, highlighting the importance of the β-oriented hydroxyl group at this position for activity. mdpi.com

| Compound/Derivative | Modification | Impact on Biological Activity |

| Gitoxigenin 16β-formate | Esterification at C16-OH | ~30-fold increase in Na+/K+-ATPase inhibition. nih.gov |

| Gitoxigenin 16β-acetate | Esterification at C16-OH | 9-12-fold increase in Na+/K+-ATPase inhibition. nih.gov |

| Gitoxigenin 16-one | Oxidation of C16-OH to a ketone | Dramatic decrease in activity. nih.gov |

| Digitoxigenin α-L-sugar analogs | Attachment of an L-sugar instead of a D-sugar | Improved cytotoxicity against cancer cell lines. nih.gov |

| 3-epi-Gitoxigenin | Epimerization of the C3-OH group | Reduced cytotoxicity. mdpi.com |

Interactions with Other Biological Components and Systems in Research

Investigation of Synergistic or Antagonistic Effects in In Vitro Co-Treatments

The potential of Lanatoside (B1674450) B and its closely related cardiac glycoside, Lanatoside C, to work in concert with other agents has been a subject of scientific inquiry, particularly in the context of cancer therapy.

In studies on glioblastoma multiforme (GBM) cells, Lanatoside C has demonstrated a synergistic effect when combined with tumor necrosis factor–related apoptosis-inducing ligand (TRAIL). oup.com While many GBM cells exhibit resistance to TRAIL-induced cell death, co-treatment with Lanatoside C was found to sensitize these cancer cells to TRAIL, enhancing the apoptotic response. oup.com This synergistic action was observed in various GBM cell lines, including U87 and Gli36, as well as in primary GBM cells. oup.com The underlying mechanism for this synergy involves the upregulation of the death receptor DR5 on the surface of glioblastoma cells by Lanatoside C, thereby amplifying the TRAIL signaling pathway. oup.com

Conversely, antagonistic effects have also been observed. For instance, the apoptotic effect of Lanatoside C in Hep3B hepatocellular carcinoma cells was diminished when co-treated with rottlerin, a protein kinase C delta (PKCδ) inhibitor. researchgate.netresearchgate.net This suggests that the pro-apoptotic activity of Lanatoside C in this cell line is at least partially dependent on the activation of PKCδ. researchgate.net

The following table summarizes the observed synergistic and antagonistic effects of Lanatoside C in co-treatment studies:

Interactive Data Table: Synergistic and Antagonistic Effects of Lanatoside C in In Vitro Co-Treatments| Co-treated Agent | Cell Line | Effect | Mechanism of Interaction | Source |

|---|---|---|---|---|

| TRAIL | U87, Gli36, Primary GBM | Synergistic | Upregulation of death receptor DR5 | oup.com |

| Rottlerin | Hep3B | Antagonistic | Inhibition of PKCδ activation | researchgate.netresearchgate.net |

Network Pharmacology and Systems Biology Approaches for Target Identification

Network pharmacology and systems biology are increasingly utilized to unravel the complex mechanisms of action of natural compounds like Lanatoside B and its analogs. These approaches integrate data from genomics, proteomics, and bioinformatics to predict potential drug targets and understand their interactions within biological networks. nih.govnih.gov

For the related compound Lanatoside C, network pharmacology has been employed to identify its potential targets and pathways in the context of various diseases. In studies related to ulcerative colitis, network pharmacology analysis identified 23 potential intersecting target genes for Lanatoside C. researchgate.netfrontiersin.org Key targets included KDR, STAT3, ABCB1, CYP3A5, and CYP2B6. researchgate.netfrontiersin.org The analysis also highlighted the involvement of pathways related to fatty acid and lipid metabolism. researchgate.netfrontiersin.org

Similarly, in the context of prostate cancer, a combined transcriptomic and network pharmacology approach for Lanatoside C revealed a significant number of differentially expressed genes in PC-3 and DU145 prostate cancer cells. mdpi.com This analysis pointed towards the involvement of the TNF/IL-17 signaling pathway. mdpi.com

While direct network pharmacology studies on this compound are less prevalent in the available literature, the insights gained from Lanatoside C provide a valuable framework. These computational methods help to construct "component-target" networks, which map the interactions between the compound and its potential protein targets. mdpi.com Subsequent analysis, such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment, helps to elucidate the biological processes and signaling pathways that are likely to be modulated by the compound. researchgate.netmdpi.com

The table below outlines the key findings from network pharmacology studies on the related compound, Lanatoside C:

Interactive Data Table: Network Pharmacology Findings for Lanatoside C| Disease Context | Key Predicted Targets | Key Predicted Pathways | Source |

|---|---|---|---|

| Ulcerative Colitis | KDR, STAT3, ABCB1, CYP3A5, CYP2B6 | Fatty acid metabolism, Xenobiotic metabolism | researchgate.netfrontiersin.org |

| Prostate Cancer | Not explicitly listed | TNF/IL-17 signaling pathway | mdpi.com |

Future Research Directions and Unexplored Avenues

Identification of Novel Molecular Targets in Research

The primary molecular target of cardiac glycosides like Lanatoside (B1674450) B is the Na+/K+-ATPase pump. frontiersin.orgmdpi.com Inhibition of this enzyme alters cellular ion balance, which is the basis for its cardiotonic effects. mdpi.com However, recent research suggests that the therapeutic actions of these compounds extend beyond this single target. nih.govnih.gov

Emerging studies on related cardiac glycosides, such as Lanatoside C, are revealing a multitude of potential new targets which may also be relevant for Lanatoside B. Through network pharmacology and transcriptomic analysis, several novel targets have been identified, including:

STAT3 (Signal Transducer and Activator of Transcription 3): A key protein in cell signaling that, when targeted, can inhibit tumor growth. frontiersin.orgnih.govnih.gov

VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), also known as KDR: Involved in angiogenesis (the formation of new blood vessels), a critical process in tumor development. frontiersin.orgnih.gov

ABCB1 (ATP Binding Cassette Subfamily B Member 1): A protein associated with multidrug resistance in cancer cells. frontiersin.orgnih.gov

Cytochrome P450 enzymes (e.g., CYP3A5, CYP2B6): Involved in the metabolism of various substances, including drugs and toxins. frontiersin.orgnih.gov

VASH2 (Vasohibin-2): A protein that has been identified as a potential molecular target and is a regulatory factor in angiogenesis. rsc.orgrsc.org

BRF2 (Transcription Factor II B-Related Factor 2): Identified as a potential oncogene, targeting it may offer new therapeutic approaches to make cancer cells more susceptible to ferroptosis and apoptosis. nih.gov

In studies on prostate cancer cells, Lanatoside C has been shown to modulate the TNF/IL-17 signaling pathway, affecting the tumor microenvironment and key processes in tumor progression. nih.govmdpi.com Specifically, it has been observed to downregulate the expression of MAPK11, MAPK13, and MMP3 proteins. mdpi.com

These findings suggest that the anticancer effects of cardiac glycosides are multifaceted and involve various signaling pathways beyond the inhibition of the Na+/K+-ATPase pump. nih.govmdpi.comnih.gov

Exploration of Broader Mechanistic Roles in Diverse Biological Systems

The traditional role of this compound has been in cardiology. However, research is now exploring its mechanisms in other biological systems, revealing potential applications in oncology, immunology, and virology. frontiersin.orgnih.gov

Key mechanistic roles under investigation include:

Induction of Apoptosis: this compound has been shown to induce programmed cell death (apoptosis) in various cancer cell lines, including those of the breast, colon, and cholangiocarcinoma. This is achieved by increasing reactive oxygen species (ROS) and activating caspases.

Cell Cycle Arrest: Studies on related compounds have demonstrated the ability to halt the cell cycle at the G2/M phase, preventing cancer cell proliferation. rsc.orgrsc.orgmdpi.com

Modulation of Signaling Pathways: Cardiac glycosides can influence critical cellular signaling pathways, including MAPK/ERK, PI3K/Akt, and JAK/STAT, which are involved in cell growth, proliferation, and survival. mdpi.comnih.govmdpi.com For instance, Lanatoside C has been shown to inhibit these pathways in breast, lung, and liver cancer cells. mdpi.comnih.gov

Immunomodulatory Effects: Research indicates that cardiac glycosides can modulate the immune response. For example, Lanatoside C has been found to alleviate the inhibitory function of regulatory T cells (Tregs) on cytotoxic T lymphocytes (CTLs), potentially enhancing anti-tumor immunity. embopress.org

Antiviral Activity: The broader class of cardiac glycosides is being investigated for antiviral properties against a range of viruses, including SARS-CoV-2 and Ebola, by potentially interfering with viral entry and replication. nih.gov

The following table summarizes the mechanistic effects of the closely related Lanatoside C on different cancer cell lines, providing a model for potential research avenues with this compound.

| Cell Line | IC50 | Mechanism of Action |

| MCF-7 (Breast Cancer) | 0.4 ± 0.1 µM | G2/M cell cycle arrest, inhibition of MAPK/Wnt and PI3K/AKT/mTOR pathways. mdpi.comnih.gov |

| A549 (Lung Cancer) | 56.49 ± 5.3 nM | G2/M cell cycle arrest, inhibition of MAPK/Wnt and PI3K/AKT/mTOR pathways. mdpi.comnih.gov |

| HepG2 (Liver Cancer) | 0.238 ± 0.16 µM | G2/M cell cycle arrest, inhibition of MAPK/Wnt and PI3K/AKT/mTOR pathways. mdpi.comnih.gov |

| HuCCT-1 and TFK-1 (Cholangiocarcinoma) | Time-dependent | Increased ROS, decreased mitochondrial membrane potential, STAT3 downregulation. nih.gov |

| DU145 and PC-3 (Prostate Cancer) | Not specified | G2/M cell cycle arrest, modulation of TNF/IL-17 signaling pathway. nih.govmdpi.com |

Optimization of Research Production and Derivatization Strategies

The production of this compound traditionally relies on extraction from Digitalis lanata. frontiersin.orgnih.govnih.gov However, this method presents challenges in terms of yield and purity. Future research is focused on optimizing production and creating new derivatives with improved therapeutic properties. nih.gov

Production Optimization:

Plant Cultivation and Genetic Engineering: Efforts are underway to increase the yield of cardiac glycosides from Digitalis plants through optimized cultivation techniques, feeding precursors, and genetic engineering to enhance biosynthetic pathways. nih.gov

Biotechnological Approaches: The use of plant cell cultures, particularly in temporary immersion systems, is being explored as an alternative to whole-plant extraction to produce these compounds more consistently. nih.gov

Improved Extraction and Purification: Advanced extraction techniques using ethanol-water mixtures and purification with polymeric resins are being refined to improve efficiency and purity.

Derivatization Strategies:

Chemical Synthesis and Modification: Semi-synthesis and late-stage functionalization are key strategies for creating novel derivatives. nih.govptfarm.pl This involves making specific chemical modifications to the core structure of this compound to enhance its activity or reduce toxicity. nih.gov

Regioselective Acylation: Organocatalysis allows for the precise addition of acyl groups to specific hydroxyl positions on the sugar moieties of cardiac glycosides. acs.org This can alter the compound's properties and biological activity. For example, catalyst-controlled acylation of Lanatoside C can target the C(4'''')-OH position, while DMAP-catalyzed acylation targets the C(3'''')-OH position. acs.org

Methanolysis: Using sodium methoxide (B1231860) for deacetylation has shown higher efficiency and fewer side reactions compared to traditional hydrolysis for related compounds.

The table below outlines potential optimization and derivatization strategies for this compound.

| Strategy | Description | Potential Outcome |

| Genetic Engineering | Modifying the biosynthetic pathway in Digitalis lanata. | Increased yield of this compound. nih.gov |

| Methanolysis | Deacetylation using sodium methoxide. | High-purity deacetyl-Lanatoside B. |

| Organocatalysis | Regioselective introduction of acyl groups. | Novel derivatives with altered bioactivity. acs.org |

Advanced Computational and In Silico Modeling for Mechanistic Insights

Computational modeling and in silico studies are becoming indispensable tools for understanding the complex interactions of molecules like this compound at a molecular level. nih.govunizar.esbiorxiv.org These methods allow researchers to predict how the compound will bind to target proteins and to simulate its effects within biological systems. nih.govresearchgate.net

Applications in this compound Research:

Molecular Docking: This technique is used to predict the binding affinity and orientation of this compound to its molecular targets. frontiersin.orgnih.gov For the related Lanatoside C, docking studies have successfully predicted interactions with key proteins like STAT3, KDR, and ABCB1. frontiersin.orgnih.gov

Molecular Dynamics Simulations: These simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to understand the stability of the interaction. nih.gov

Network Pharmacology: By integrating data from multiple sources, network pharmacology helps to construct interaction networks between drugs, targets, and diseases, revealing the multifaceted mechanisms of action. frontiersin.orgnih.gov This approach has been used to identify the involvement of fatty acid and lipid metabolism pathways in the action of Lanatoside C. frontiersin.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR): While not explicitly detailed in the provided context for this compound, QSAR studies are a common computational approach to correlate the chemical structure of compounds with their biological activity, aiding in the design of more potent derivatives.

The use of these computational tools can accelerate the drug discovery process by identifying promising lead compounds and elucidating their mechanisms of action before extensive laboratory testing is required. researchgate.net

Q & A

Basic Research Questions

What validated analytical methods are available for isolating and quantifying Lanatoside B from Digitalis species?

Answer:

this compound can be isolated using ethanol-chloroform (2:1) extraction followed by purification via silica gel or ODS-bonded Sep-Pak cartridges to remove co-extracted plant impurities . Quantification is achieved via HPLC with acetonitrile-water (96:4) mobile phase, adapted from protocols for Lanatosides A and C. Calibration curves (linear range: 10–70 µg for Lanatoside A; 40–180 µg for Lanatoside C) and intra-/inter-assay precision (RSD <3%) should be validated for this compound . Structural confirmation requires TLC (normal-phase: chloroform-methanol-water; reversed-phase: acetonitrile-sodium chloride) and comparison to authenticated standards .

How do structural differences between this compound and its analogs (e.g., Lanatoside C) influence analytical challenges?

Answer:

this compound (R=OH; R2=H) differs from Lanatoside C (R=H; R2=OH) in hydroxyl group positioning, affecting polarity and chromatographic retention. Co-elution risks, as observed with Lanatoside C in acetonitrile-water (9:1), necessitate mobile-phase optimization (e.g., 96:4 ratio) to resolve peaks . Structural confirmation via tandem MS or NMR is recommended to differentiate isomers.

What purification strategies mitigate interference from co-extracted compounds during this compound isolation?

Answer:

Sep-Pak cartridges (silica gel/ODS) effectively remove chlorophylls and non-target glycosides. Post-purification, HPLC with acetonitrile-water (96:4) minimizes matrix interference, as demonstrated for Lanatoside C . Validate purity using TLC and ensure internal standards (e.g., digitoxin) do not co-elute with target analytes.

Advanced Research Questions

How does this compound modulate PI3K/AKT/mTOR and MAPK pathways compared to Lanatoside C?

Answer:

Lanatoside C inhibits PI3K/AKT/mTOR and MAPK pathways, inducing G2/M arrest and apoptosis . For this compound, structural differences may alter binding affinity to ion pumps (e.g., Na+/K+-ATPase) or kinase targets. Researchers should:

- Use pathway-specific inhibitors (e.g., LY294002 for PI3K) to isolate effects.

- Compare dose-response curves (IC50) in isogenic cell lines.

- Assess cross-talk between pathways via phospho-protein arrays .

What experimental designs resolve contradictions in this compound’s apoptotic vs. autophagic roles?

Answer:

Contradictions may arise from cell-type specificity or impurity-driven off-target effects. Strategies include:

- Autophagy markers : Monitor LC3-II conversion (via immunoblotting) and ATP depletion (luminescence assays) .

- Genetic knockdown : Silence Beclin-1 or ATG5 to test autophagy dependency .

- Dual staining : Combine Annexin V (apoptosis) with PI (necrosis) to quantify death mechanisms .

How can researchers design robust dose-response studies for this compound’s mitochondrial toxicity?

Answer:

- Mitochondrial membrane potential (MMP) : Use JC-1 dye (fluorescence shift from red to green) in flow cytometry .

- ATP depletion : Measure luminescence at 2–6 hr intervals to capture early energy crises .

- Controls : Include TRAIL (apoptosis inducer) and oligomycin (ATP synthase inhibitor) to validate assay specificity.

Methodological Considerations

How to address variability in this compound bioactivity across cell lines?

Answer:

- Use primary cells (e.g., patient-derived glioblastoma) and immortalized lines (e.g., U87) to assess tumor heterogeneity .

- Normalize data to cell viability (MTT assays) and baseline pathway activity (e.g., basal mTOR phosphorylation).

What statistical approaches ensure reproducibility in this compound studies?

Answer:

- Triplicate technical replicates and ≥3 biological replicates.

- Student’s t-test or ANOVA with post-hoc correction for multi-group comparisons .

- Report IC50 values with 95% confidence intervals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.